![molecular formula C17H19N3O3S B2574064 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2380041-83-6](/img/structure/B2574064.png)
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, which are then coupled with the pyrazole ring. The final step involves the formation of the carboxamide group.
- Step 1: Synthesis of Furan and Thiophene Intermediates:
- Furan and thiophene rings are synthesized through cyclization reactions involving appropriate precursors.
- Reaction conditions: Catalysts such as palladium or copper, solvents like dichloromethane or toluene, and temperatures ranging from 50°C to 150°C.
- Step 2: Coupling with Pyrazole Ring:
- The furan and thiophene intermediates are coupled with the pyrazole ring using cross-coupling reactions.
- Reaction conditions: Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Step 3: Formation of Carboxamide Group:
- The final step involves the introduction of the carboxamide group through amidation reactions.
- Reaction conditions: Use of amines and carboxylic acids, catalysts like N,N’-diisopropylcarbodiimide (DIC), and solvents such as acetonitrile or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
- Common reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
- Major products: Oxidized derivatives of furan and thiophene.
- Reduction:
- Reduction reactions can occur at the carboxamide group.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
- Major products: Reduced amine derivatives.
- Substitution:
- Substitution reactions can take place at the pyrazole ring.
- Common reagents: Halogenating agents like bromine (Br₂), chlorinating agents like thionyl chloride (SOCl₂).
- Major products: Halogenated pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor for the development of novel heterocyclic compounds.
- The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
- It is used in the study of enzyme inhibition and receptor binding.
- The compound is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
- It is also explored for its role in drug delivery systems.
- The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
- It is also employed in the synthesis of advanced materials with specific electronic properties.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. The furan and thiophene rings contribute to its binding affinity and specificity, while the pyrazole ring enhances its stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can be compared with other heterocyclic compounds such as:
- Furan-2-yl derivatives
- Thiophen-2-yl derivatives
- Pyrazole-4-carboxamide derivatives
- The unique combination of furan, thiophene, and pyrazole rings in this compound provides distinct chemical and biological properties.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-16(11(2)20(3)19-10)17(22)18-8-13(21)15-7-12(9-24-15)14-5-4-6-23-14/h4-7,9,13,21H,8H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYHMTUDRASSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
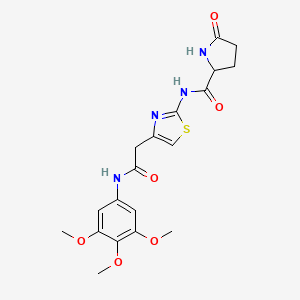
![N-[(2-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2573982.png)
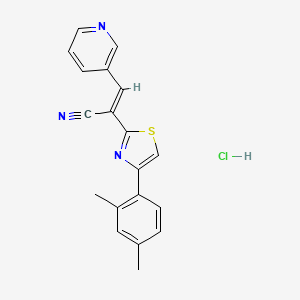
![1-(4-nitrothiophen-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2573988.png)
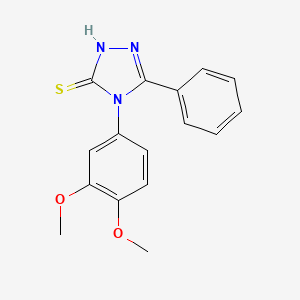
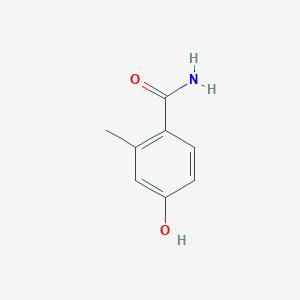
![(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/new.no-structure.jpg)
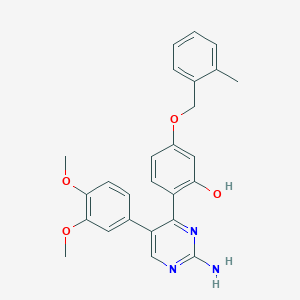
![N'-[(4-chlorophenyl)methyl]-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2573994.png)
![(E)-4-(morpholinosulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2573995.png)
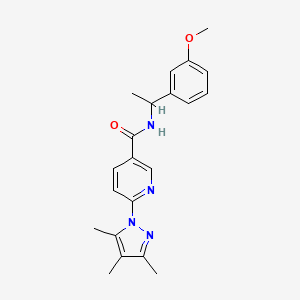
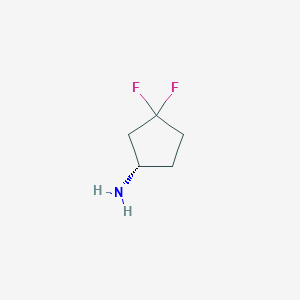
![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2574001.png)
![6,6-Dimethoxy-3-phenyl-2-azaspiro[3.3]heptane-2-sulfonyl fluoride](/img/structure/B2574002.png)
